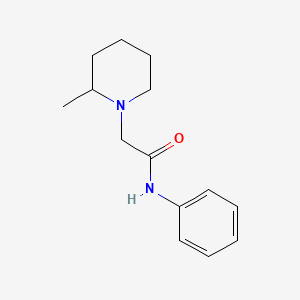
2-(2-methylpiperidin-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpiperidin-1-yl)-N-phenylacetamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of pharmacological activities
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and piperidine derivatives, have been reported to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
The exact mode of action of 2-(2-methylpiperidin-1-yl)-N-phenylacetamide is currently unknown due to the lack of specific studies on this compound. These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
Similar compounds have been reported to be extensively metabolized, with various metabolites being formed The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters
Result of Action
Based on the reported activities of structurally similar compounds, it may have potential anti-inflammatory, antitumor, antimicrobial, and other effects . The exact effects would depend on the specific targets and pathways it influences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpiperidin-1-yl)-N-phenylacetamide typically involves the reaction of 2-methylpiperidine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpiperidin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(2-methylpiperidin-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methylpiperidin-1-yl)-N-benzylacetamide
- 2-(2-methylpiperidin-1-yl)-N-phenylpropionamide
- 2-(2-methylpiperidin-1-yl)-N-phenylbutyramide
Uniqueness
2-(2-methylpiperidin-1-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the piperidine ring and the phenylacetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(2-methylpiperidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-5-6-10-16(12)11-14(17)15-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFCTNDNDSRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-furylmethyl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5285689.png)
![8-fluoro-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5285693.png)
![7-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5285700.png)
![1-(1-benzoxepin-4-ylcarbonyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5285704.png)
![N-isopropyl-5-methoxy-N-[(5-oxopyrrolidin-2-yl)methyl]-2-furamide](/img/structure/B5285706.png)

![1-{1-[(4-propylpyrimidin-5-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5285719.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5285724.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5285734.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285739.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285753.png)
![2-[{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5285756.png)
![1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B5285758.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(2-thienyl)-2-propen-1-one](/img/structure/B5285768.png)
